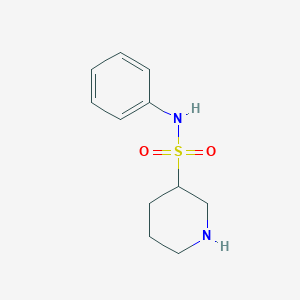

N-phenylpiperidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYFAJIMWRXUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Phenylpiperidine 3 Sulfonamide

Strategies for the Synthesis of N-Phenylpiperidine-3-sulfonamide Scaffolds

The construction of the this compound core can be achieved through several synthetic routes. A common approach involves the reaction of a piperidine (B6355638) precursor with a phenylsulfonyl chloride derivative. For instance, the synthesis can start from a protected piperidine, such as N-Boc-piperidine-3-carboxylic acid, which can be converted to the corresponding sulfonamide. researchgate.net

Another strategy begins with N-protected 3-piperidone. This starting material can undergo a Grignard reaction with a substituted phenyl magnesium halide, followed by an elimination reaction and subsequent hydrogenation to form the N-protected 3-phenylpiperidine (B1330008). google.com Deprotection then yields the 3-phenylpiperidine, which can be sulfonylated to afford the final product.

A one-pot synthesis has also been reported, which leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by amination to form the sulfonamide. acs.org This method avoids the need for pre-functionalization of the starting materials.

Preparation of Sulfonamide Derivatives from Piperidine-Containing Amine Precursors

The formation of the sulfonamide linkage is a critical step in the synthesis of these compounds. The traditional and widely used method involves the reaction of a piperidine-containing amine with a sulfonyl chloride in the presence of a base. researchgate.netcbijournal.com Pyridine (B92270) is a commonly employed base for this transformation. cbijournal.com

The reaction conditions can be optimized to achieve high yields. For example, quantitative yields have been observed in the reaction of aniline (B41778) with benzenesulfonyl chloride or 4-nitrobenzyl sulfonyl chloride using pyridine as a base at temperatures ranging from 0 to 25 °C. cbijournal.com Sodium carbonate in an aqueous solution at room temperature has also been used as a base for this reaction. cbijournal.com

More advanced methods include the direct sulfonamidation of (hetero)aromatic C-H bonds with sulfonyl azides, which offers an attractive and powerful strategy to access N-(hetero)aryl sulfonamides with the formation of non-toxic nitrogen gas as the sole by-product. nih.govresearchgate.net

Synthetic Approaches for Modifying the Phenyl Moiety in this compound Analogues

Modification of the phenyl ring of this compound is a key strategy for tuning the pharmacological properties of the resulting analogs. This can be achieved by introducing various substituents onto the phenyl ring of the starting phenylsulfonyl chloride.

A variety of substituted phenylsulfonyl chlorides can be reacted with piperidine-containing amines to generate a library of analogs with diverse electronic and steric properties. For example, the introduction of electron-withdrawing groups like nitro groups or halogens, or electron-donating groups like alkyl or alkoxy groups, can significantly impact the biological activity of the final compound. mdpi.com

The synthesis of these substituted phenylsulfonyl chlorides can be accomplished through various methods, including the regioselective electrophilic aromatic substitution of appropriately substituted anilines with chlorosulfonic acid. psu.edu

Derivatization of the Piperidine Ring in this compound

Functionalization of the piperidine ring provides another avenue for creating structural diversity in this compound analogs. Modifications can be introduced at various positions of the piperidine ring, leading to changes in the molecule's conformation and interaction with biological targets.

One common approach is to use a pre-functionalized piperidine ring as a starting material. For instance, piperidine-3-carboxylic acid can be used to introduce a carboxylic acid functionality, which can then be further modified. researchgate.net The synthesis of 3,5-dispirosubstituted piperidines has been achieved through a cyclo-condensation reaction of amines, formaldehyde, and dimedone. researchgate.net

Alkylation of the piperidine nitrogen is another common derivatization strategy. This can be achieved by reacting the this compound with various alkyl halides. For example, haloalkanes can undergo a Hofmann alkylation reaction with the piperidine nitrogen. nih.gov

Introduction of Heteroaromatic Substituents on Sulfonamide-Bearing Phenyl Rings

The incorporation of heteroaromatic rings into the structure of this compound can lead to compounds with novel biological activities. This can be achieved by using heteroaryl sulfonyl chlorides in the sulfonamide formation step.

A range of heteroaryl sulfonyl chlorides, including those derived from pyridine, can be reacted with piperidine-containing amines to yield the desired heteroaromatic-substituted sulfonamides. nih.gov The synthesis of these heteroaryl sulfonyl chlorides often involves multi-step sequences starting from the corresponding heteroaromatic amine.

Direct C-H sulfonamidation of heteroaromatic compounds with sulfonyl azides provides a more direct route to these derivatives. nih.govresearchgate.net This method has been successfully applied to a variety of heteroaromatic systems, including indoles and quinazolines. nih.govresearchgate.net

Advanced Synthetic Techniques for this compound and Related Analogues

Modern synthetic chemistry offers a variety of advanced techniques for the efficient and selective synthesis of this compound and its analogs. These methods often provide advantages in terms of yield, selectivity, and environmental impact.

Metal-free introduction of the primary sulfonamide group into electron-rich aromatic compounds has been developed, offering a practical and general strategy under mild reaction conditions. nih.gov This method has been shown to be tolerant of a variety of functional groups. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the synthesis of sulfonamides. For example, a photoredox-catalyzed preparation of sulfones using bis-piperidine sulfur dioxide has been reported. acs.org

Microwave-assisted synthesis has been explored for the preparation of sulfonamides from sulfonic acids in high yields, proceeding via a sulfonyl chloride intermediate. cbijournal.com

Structure Activity Relationship Sar Studies of N Phenylpiperidine 3 Sulfonamide Derivatives

Impact of Substituents on the Phenyl Ring of N-Phenylpiperidine-3-sulfonamide on Biological Activity

Effects of Methyl and Halogen Substitutions on Potency

The introduction of methyl and halogen groups to the phenyl ring has been a key strategy in optimizing the potency of this compound analogs. Electron-donating groups, such as methyl, tend to create electron-rich aromatic rings that form stronger polar–π interactions with the sulfonamide N-H group. vu.nl Conversely, electron-withdrawing groups, like halogens (e.g., chloro, fluoro), decrease the electron density of the phenyl ring.

In various classes of sulfonamide-containing compounds, these substitutions have demonstrated varied effects. For instance, in a series of sulfonamides derived from carvacrol, the specific substitution pattern on the aromatic portion of the molecule was critical for activity. nih.gov The electronic influence of these groups can directly impact the binding affinity of the molecule to its target.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Biological Potency

| Substituent Type | Position on Phenyl Ring | General Effect on Electron Density | Observed Impact on Potency |

|---|---|---|---|

| Methyl (-CH₃) | Para (4-position) | Electron-donating | Can increase potency by enhancing favorable electronic interactions. |

| Chloro (-Cl) | Meta (3-position) | Electron-withdrawing | Often leads to varied or sometimes decreased potency depending on the target. |

| Fluoro (-F) | Ortho (2-position) | Electron-withdrawing | May increase potency through specific hydrogen bonding or by altering conformation. |

| Nitro (-NO₂) | Para (4-position) | Strongly electron-withdrawing | Typically reduces potency in contexts where electron density is favorable for binding. mdpi.com |

Influence of Methoxy (B1213986) Groups on Activity and Selectivity

Methoxy (-OCH₃) groups are particularly interesting substituents due to their dual electronic nature; they are electron-donating through resonance but electron-withdrawing through induction. Their placement on the phenyl ring can significantly affect both the activity and selectivity of this compound derivatives.

In studies of related benzenesulfonamide (B165840) scaffolds, the presence of methoxy groups has been shown to be crucial for achieving high potency and selectivity. For example, in a series of inhibitors of 12-lipoxygenase, a 3-methoxy group on a benzyl (B1604629) ring attached to the sulfonamide was a key feature of the most potent compounds. nih.gov The specific positioning of the methoxy group can orient the molecule within a binding site to maximize favorable interactions and minimize steric clashes, thereby enhancing selectivity for one biological target over others. mdpi.comnih.gov

Table 2: Influence of Methoxy Group Position on Activity and Selectivity

| Methoxy Position | Illustrative Effect on Activity | Illustrative Effect on Selectivity | Rationale |

|---|---|---|---|

| 2-position (ortho) | May decrease activity due to steric hindrance near the sulfonamide linker. | Could enhance selectivity if the target has a specific pocket accommodating the ortho-methoxy group. | Potential for intramolecular hydrogen bonding or steric effects that alter the molecule's preferred conformation. |

| 3-position (meta) | Often associated with increased activity. nih.gov | Can significantly improve selectivity for the intended target over related enzymes. nih.gov | Balances electronic and steric factors favorably, allowing for optimal positioning in the active site. |

| 4-position (para) | Variable effects; can increase or decrease activity depending on target requirements. | Generally less impactful on selectivity compared to the meta-position. | The strong electron-donating effect at this position can significantly alter the charge distribution of the entire phenylsulfonamide headgroup. |

Structural Modifications of the Piperidine (B6355638) Moiety in this compound

The piperidine ring serves as a crucial scaffold in many pharmacologically active compounds, and its structural modification in this compound derivatives is a key determinant of biological activity. mdpi.comnih.gov Changes in ring size, conformation, and substitution patterns directly impact how the molecule interacts with its biological target.

Role of Piperidine Ring Size and Conformation

The six-membered piperidine ring is conformationally flexible, primarily adopting chair and boat conformations. nih.gov However, the chair conformation is generally more stable and preferred. nih.gov The specific puckering of the ring and the orientation of its substituents (axial vs. equatorial) are critical for proper alignment within a receptor's binding pocket.

Comparative studies of proline analogs with different ring sizes—such as the four-membered azetidine, five-membered proline, and six-membered piperidine rings—have shown that ring size causes remarkable changes in backbone and ring structures. nih.gov The larger piperidine ring offers different steric possibilities compared to smaller rings, which can be exploited in drug design. The preference for a specific chair conformation can orient the N-phenylsulfonamide group and any other substituents in a precise three-dimensional arrangement essential for activity.

Impact of Substitutions on the Piperidine Ring (e.g., Alkyl, Hydroxy, Phenyl)

Attaching substituents to the piperidine ring is a common strategy to explore the topology of the target's binding site and enhance potency. The position and nature of these substituents are critical. For instance, in the development of opioid ligands based on an N-phenyl-N-(piperidin-2-yl)propionamide core, hydroxyl substitutions on an associated ring system led to excellent binding affinities. nih.gov

In the context of this compound, substitutions at various positions on the piperidine ring can have profound effects:

Alkyl Groups: Small alkyl groups can fill small hydrophobic pockets in the target protein, potentially increasing binding affinity. For example, N-ethyl substitution on related sulfonamides has been shown to modulate activity. researchgate.net

Hydroxy Groups: The introduction of a hydroxyl group can provide an additional hydrogen bond donor/acceptor, which can anchor the molecule in the binding site and significantly increase potency. nih.gov

Phenyl Groups: A phenyl substituent can engage in π-π stacking or hydrophobic interactions, but its bulkiness can also lead to steric clashes if the binding site cannot accommodate it.

Table 3: General Effects of Substitutions on the Piperidine Ring

| Substituent | Position on Piperidine Ring | Potential Interaction | General Impact on Activity |

|---|---|---|---|

| Methyl (-CH₃) | C-2 or C-6 | Hydrophobic interaction | Can increase potency if the binding site has a corresponding small pocket. |

| Hydroxy (-OH) | C-4 | Hydrogen bonding | Often increases potency by forming specific, strong interactions with the target. nih.gov |

| Phenyl (-C₆H₅) | C-4 | π-π stacking, hydrophobic interaction | Can significantly enhance potency if a large, non-polar binding pocket is available. |

Conformational Restriction Studies on this compound Analogues

Conformational restriction is a powerful strategy in medicinal chemistry to improve a molecule's biological profile by reducing its flexibility. semanticscholar.org A flexible molecule can adopt numerous conformations, and energy is required to force it into the specific "bioactive" conformation needed to bind its target. By pre-organizing the molecule into or near this bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency.

For piperidine N-arylsulfonamide derivatives, conformational constraint has been used to design potent gamma-secretase inhibitors. nih.gov Strategies include introducing disubstitution on the piperidine ring (e.g., at the 2 and 6 positions) or incorporating the ring into a more rigid bicyclic system. nih.gov These modifications lock the piperidine ring into a specific chair conformation and fix the relative orientation of the substituents. This approach has not only led to compounds with higher activity but has also improved other properties, such as reducing unwanted metabolism by enzymes like CYP3A4. nih.gov

Investigation of the Sulfonamide Linker in this compound

The sulfonamide functional group is widely utilized in medicinal chemistry due to its unique chemical properties. researchgate.net It is a bioisostere of the carboxylic acid group found in the natural substrate 4-aminobenzoic acid, allowing it to act as a competitive inhibitor for certain enzymes. researchgate.net The sulfonamide group's stability compared to amides in mammalian systems makes it an attractive feature in drug design. researchgate.net This stability is attributed to the tetrahedral and achiral sulfur atom bonded to two electronegative oxygen atoms. researchgate.net

In various molecular frameworks, the sulfonamide moiety is essential for biological activity. For instance, in the context of antibacterial agents, the 4-amino group in 4-aminobenzenesulfonamide derivatives is crucial for their inhibitory action. researchgate.net The sulfonamide group itself is generally considered a safe and vital component in the development of new drugs. researchgate.net Research on different classes of compounds has shown that the sulfonamide group can be a critical linker, and its replacement can lead to a significant loss of activity. For example, replacing a sulfonamide linker with other groups in certain bradykinin (B550075) B2 receptor antagonists resulted in less potent compounds. mdpi.com

Modification of the sulfonamide nitrogen (N1) can have a profound impact on the activity of the resulting derivatives. Studies on various sulfonamide-bearing compounds have demonstrated that substitution at this position can either enhance or diminish biological effects.

For example, in a series of sulfonamides bearing a piperidine nucleus, N-ethyl substitution on the sulfonamide nitrogen was found to decrease their inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. researchgate.net This suggests that an unsubstituted sulfonamide may be more favorable for activity in that particular scaffold. researchgate.net The presence of a hydrogen atom on the sulfonamide nitrogen allows it to act as a hydrogen bond donor, which can be a crucial interaction with biological targets. nih.gov

SAR of Dual-Targeting this compound Analogues

The development of dual-targeting agents, which can modulate two different biological targets simultaneously, is an emerging strategy in drug discovery. In the context of this compound analogues, this approach has been explored to create compounds with unique pharmacological profiles.

A study focused on the synthesis and antimicrobial activity of novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid. asianpubs.orgresearchgate.net These compounds, which incorporate a sulfonamide moiety, were screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. asianpubs.orgresearchgate.net The results indicated that these derivatives exhibited moderate to good antimicrobial activity, suggesting their potential as dual-action agents. asianpubs.orgresearchgate.net The specific substitutions on the sulfonyl group were found to influence the spectrum and potency of the antimicrobial effects.

Chirality and Stereoisomeric Effects on the Activity of this compound Derivatives

Chirality, or the "handedness" of a molecule, plays a critical role in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral. The different stereoisomers of a chiral drug can exhibit vastly different potencies and pharmacological effects.

In the realm of N-phenylpiperidine derivatives, stereochemistry has been shown to be a key determinant of activity. For instance, in a study of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), which has three chiral centers, the different stereoisomers displayed significant variations in analgesic potency and opioid receptor affinity. nih.gov Specifically, the 3R,4S configuration at the piperidine ring was found to be beneficial for both analgesic potency and receptor affinity. nih.gov

The synthesis of chiral sulfonamides possessing N-heterocyclic systems has also been a focus of research. nih.gov These studies emphasize the importance of controlling the stereochemistry of the molecule to achieve the desired biological activity. nih.gov The spatial arrangement of the phenyl group, the piperidine ring, and the sulfonamide moiety in this compound derivatives is expected to have a significant impact on how the molecule interacts with its biological target. Therefore, the separation and biological evaluation of individual stereoisomers are crucial steps in the drug development process.

Mechanistic Investigations and Molecular Target Interactions of N Phenylpiperidine 3 Sulfonamide

Enzyme Inhibition Profiles of N-Phenylpiperidine-3-sulfonamide and its Derivatives

The structural motif of this compound, featuring a sulfonamide group, is a well-established pharmacophore known for its interaction with a range of enzymes. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their inhibitory potential against several key enzymatic targets.

Interactions with Dihydropteroate (B1496061) Synthetase (DHPS) and Folic Acid Synthesis Pathway

Dihydropteroate synthetase (DHPS) is a critical enzyme in the folic acid biosynthesis pathway of prokaryotes, making it a prime target for antimicrobial agents. nih.govemerginginvestigators.org Sulfonamides, as a class of drugs, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). nih.govresearchgate.net This inhibition disrupts the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for the production of nucleic acids and certain amino acids in bacteria. researchgate.netyoutube.com

While direct studies on this compound are not extensively detailed in the provided results, the broader class of sulfonamide derivatives has been shown to effectively inhibit DHPS. nih.gov The inhibitory mechanism involves the sulfonamide moiety binding to the pABA-binding pocket of the DHPS enzyme. nih.gov The efficacy of this inhibition is influenced by the substituents on the sulfonamide core. For instance, studies on various sulfonamides have demonstrated that substitutions on the arylamine groups can significantly impact inhibitory activity. nih.gov

Table 1: Inhibition of E. coli Dihydropteroate Synthetase by Sulfonamide Derivatives

| Compound | I50 (M) | KI (M) | Inhibition Type |

|---|---|---|---|

| 4,4′-Diaminodiphenylsulfone (DDS) | 2 x 10⁻⁵ | 5.9 x 10⁻⁶ | Competitive |

| 4-amino-4′-formamidodiphenylsulfone | 5.8 x 10⁻⁵ | - | - |

| 4-amino-4′-acetamidodiphenylsulfone | 5.2 x 10⁻⁵ | - | - |

| Sulfadiazine | - | 2.5 x 10⁻⁶ | Competitive |

Data sourced from literature on sulfonamide inhibition of DHPS. nih.gov

Inhibition of Carbonic Anhydrase Isozymes (CA IX, CA II, CA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Several isoforms, including CA II, CA IX, and CA XII, are involved in various physiological and pathological processes. Sulfonamides are a prominent class of CA inhibitors. nih.govnih.gov The primary mechanism of action involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site. nih.gov

Derivatives containing the sulfonamide scaffold have demonstrated potent inhibitory activity against these isoforms. For example, a series of 4-substituted pyridine-3-sulfonamides showed a broad range of inhibitory activity, with inhibition constants (Ki) reaching 137 nM for hCA IX and 91 nM for hCA XII. nih.gov Similarly, other sulfonamide derivatives have been found to be potent inhibitors of hCA II. researchgate.net The selectivity and potency of these inhibitors are often modulated by the "tail" attached to the sulfonamide core, which can form additional interactions with the enzyme's active site. nih.gov

Table 2: Inhibitory Activity of Pyridine-3-sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Isoform | KI Range |

|---|---|

| hCA II | up to 271 nM |

| hCA IX | up to 137 nM |

| hCA XII | up to 91 nM |

Data represents the range of inhibitory constants (KI) observed for a series of 4-substituted pyridine-3-sulfonamides. nih.gov

Modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Activity

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. acs.orgwikipedia.org This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. acs.org

Research has identified sulfonamide derivatives as modulators of NAPE-PLD activity. One such sulfonamide, ARN19874, has been reported as an inhibitor of NAPE-PLD. researchgate.net The inhibition of NAPE-PLD can lead to a reduction in the levels of certain NAEs, thereby influencing the physiological processes they regulate. nih.gov The development of potent and selective NAPE-PLD inhibitors is an active area of research for understanding the role of NAE signaling in various biological functions. nih.gov

Inhibition of Ubiquitin Specific Protease 5 (USP5)

Ubiquitin-specific protease 5 (USP5), also known as isopeptidase T (ISOT), is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins by processing ubiquitin chains. nih.gov The deregulation of USP5 has been implicated in the progression of several cancers. nih.gov While the search results mention the importance of USP inhibitors in cancer therapy, direct evidence of this compound or its close derivatives inhibiting USP5 is not explicitly provided. However, the broader field of small molecule inhibitors targeting deubiquitinating enzymes is an area of significant therapeutic interest. nih.govgoogle.com

Targeting Phosphatidylinositol 3-kinase (PI3K)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in many human cancers. nih.gov The PI3K enzyme catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. nih.govresearchgate.net

While the provided search results highlight the importance of PI3K inhibitors in cancer therapy, there is no specific information linking this compound directly to PI3K inhibition. The development of PI3K inhibitors is a major focus in oncology, with numerous compounds undergoing clinical evaluation. researchgate.net

Modulation of Potassium Channels (e.g., Kv1.3)

Voltage-gated potassium channels, such as Kv1.3, are crucial for regulating the membrane potential and have been identified as important targets in various physiological processes, including T-cell activation and proliferation. nih.govnih.gov A patent application describes piperidine (B6355638) aryl sulfonamide derivatives as modulators of Kv1.3 channels, suggesting a potential therapeutic application in diseases associated with potassium channel function. wipo.int The modulation of these channels can have significant effects on cellular function, making them attractive targets for drug discovery. nih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of the piperidine scaffold have been extensively studied as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The introduction of a sulfonamide group to this scaffold has been shown to be a key determinant of inhibitory activity, particularly for Butyrylcholinesterase (BChE). tandfonline.comnih.gov

Research into 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety revealed that the sulfonamide group was crucial for maintaining potent BChE inhibitory activity. tandfonline.comnih.gov When the sulfonamide linker was replaced with an amide group, BChE inhibition was significantly diminished, although AChE inhibitory activity was retained at the micromolar level. tandfonline.comnih.gov This suggests that the specific geometry and electronic properties of the sulfonamide group are vital for effective interaction with the active site of BChE. tandfonline.comnih.gov For instance, compound 15j , a 1,3-dimethylbenzimidazolinone derivative containing a benzylpiperidine sulfonamide, demonstrated a submicromolar IC50 value of 0.16 µM against equine BChE (eqBChE). nih.gov In contrast, its amide-linked counterpart showed significantly weaker activity. tandfonline.com

Further studies on N-benzylpiperidine carboxamide derivatives have also highlighted the potential of this class of compounds as AChE inhibitors. nih.gov Although these specific analogues replaced the sulfonamide with a carboxamide, they retained the core N-benzylpiperidine structure, which is a known pharmacophore for cholinesterase inhibition, famously represented by the drug Donepezil. researchgate.net One of the most active compounds in a series, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) , showed an IC50 value of 0.41 µM against AChE. nih.gov Compound 19 from a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives was identified as the most potent AChE inhibitor with an IC50 of 5.10 µM and also showed moderate inhibition of BChE (IC50 = 26.78 µM), indicating a dual inhibitory profile. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 15j | eqBChE | 0.16 ± 0.04 | nih.gov |

| 15b | eeAChE | 0.39 ± 0.11 | nih.gov |

| Compound 28 | AChE | 0.41 ± 1.25 | nih.gov |

| Compound 20 | AChE | 5.94 ± 1.08 | nih.gov |

| Compound 19 | AChE | 5.10 ± 0.24 | mdpi.com |

| Compound 19 | BChE | 26.78 ± 0.81 | mdpi.com |

Inhibition of Tyrosinase, α-Amylase, and α-Glucosidase

The this compound structure and its analogues have also been evaluated for their potential to inhibit enzymes involved in metabolic regulation and pigmentation. Sulfonamide-containing compounds have emerged as a promising class of inhibitors for α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. mdpi.comnih.gov

Studies on sulfonamide chalcones identified them as a new and potent class of α-glucosidase inhibitors. nih.gov For example, 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone (B49325) 20 was found to be a highly effective inhibitor of α-glucosidase with an IC50 value of 0.4 µM. nih.gov Kinetic studies revealed that these sulfonamide chalcones act as non-competitive inhibitors. nih.gov Similarly, a series of cyclic sulfonamides featuring an N-arylacetamide group demonstrated good inhibitory potential against both α-glucosidase and α-amylase. mdpi.com Several derivatives with chloro, bromo, and methyl substituents showed IC50 values for α-glucosidase ranging from 25.88 to 46.25 µM, which is more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 µM). mdpi.com

Research focusing specifically on piperidine sulfonamide derivatives has confirmed these findings. researchgate.net Four compounds from a synthesized series showed excellent inhibitory potential against α-glucosidase, with IC50 values between 19.39 and 25.57 µM, making them 1.05 to 1.39 times more potent than acarbose. researchgate.net While direct studies on the tyrosinase inhibitory activity of this compound are limited, related compounds like capsaicin (B1668287) and dihydrocapsaicin (B196133) have been shown to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov This suggests that the broader class of compounds could have potential applications in this area. nih.gov

Table 2: Inhibition of Metabolic Enzymes by Sulfonamide Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| Sulfonamide Chalcone 20 | α-Glucosidase | 0.4 | Non-competitive | nih.gov |

| Cyclic Sulfonamides | α-Glucosidase | 25.88 - 46.25 | - | mdpi.com |

| Cyclic Sulfonamides | α-Amylase | 7.52 - 15.06 | Competitive | mdpi.com |

| Piperidine Sulfonamide 3a | α-Glucosidase | 19.39 | - | researchgate.net |

| Piperidine Sulfonamide 3b | α-Glucosidase | 25.12 | - | researchgate.net |

| Piperidine Sulfonamide 6 | α-Glucosidase | 22.02 | - | researchgate.net |

Receptor Binding and Modulation by this compound Analogues

Analogues of this compound have demonstrated significant activity as modulators of key cellular receptors, including the Androgen Receptor and Opioid Receptors.

A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which are close structural analogues of this compound, have been identified as novel antagonists of the human Androgen Receptor (AR). acs.orgnih.gov These compounds target the Activation Function 2 (AF2) region of the receptor, a distinct site from the traditional ligand-binding pocket targeted by most clinical AR antagonists. acs.orgnih.gov This novel mechanism offers a potential strategy to overcome drug resistance that arises from mutations in the ligand-binding domain.

Compound T1-12 from this series exhibited potent AR antagonistic activity with an IC50 value of 0.47 µM. acs.orgnih.gov Its mechanism involves disrupting the transcriptional function of the AR. acs.orgnih.gov Molecular docking studies of these sulfonamide derivatives revealed key interactions within the AR AF2 pocket. The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, with crucial residues in the AF2 binding cleft. acs.org The discovery of these sulfonamide-based antagonists represents a significant step in developing new therapeutics for conditions like prostate cancer. acs.orgnih.gov

Table 3: Androgen Receptor Antagonistic Activity

| Compound | Target Site | IC50 (µM) | Source |

|---|---|---|---|

| T1-12 | AR AF2 | 0.47 | acs.orgnih.gov |

| Y5 | AR Dimer Interface | 0.04 | nih.gov |

The phenylpiperidine core is a well-established scaffold for ligands of opioid receptors, as seen in drugs like fentanyl. nih.gov While direct data on this compound is scarce, its analogues have been explored for their activity at various opioid receptors. MP1104, a mixed kappa opioid receptor (KOR) and delta opioid receptor (DOR) agonist, demonstrates the potential of this chemical class. nih.gov MP1104 is an analogue of 3-iodobenzoyl naltrexamine and belongs to the 6β-amidoepoxymorphinan group of opioids. nih.gov

The rationale behind developing mixed KOR/DOR agonists is to balance the antinociceptive effects of KOR activation with the potential mood-elevating or rewarding effects of DOR activation, thereby mitigating the negative side effects like dysphoria associated with pure KOR agonists. nih.gov MP1104 has shown potent, long-acting antinociceptive effects in animal models of neuropathic pain without producing tolerance upon repeated administration, unlike morphine. nih.gov This highlights the therapeutic potential of modulating multiple opioid receptors simultaneously and suggests that N-phenylpiperidine sulfonamide analogues could be designed to achieve specific profiles of opioid receptor activity. nih.gov

Molecular Recognition and Ligand-Protein Binding Mechanisms

The biological activity of this compound and its analogues is fundamentally governed by their ability to recognize and bind to specific protein targets. This recognition is driven by a combination of non-covalent interactions.

The interaction between a ligand like this compound and its protein target is a complex interplay of various non-covalent forces. Hydrogen bonds are paramount in this process. frontiersin.org The sulfonamide group (-SO2NH-) is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens), allowing it to form strong, directional interactions with amino acid residues in a binding pocket. For example, in the binding of sulfonamide derivatives to the AR, hydrogen bonds are critical for anchoring the ligand in the correct orientation. acs.org

Beyond classical hydrogen bonds, other interactions play a crucial role. These include:

π-π Stacking: The phenyl ring of the N-phenylpiperidine moiety can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the protein's active site.

NH–π Interactions: The amide NH groups in protein side chains (like glutamine) can interact favorably with the electron-rich π-system of the ligand's phenyl ring. nih.gov These interactions are a hybrid of hydrogen bonding and dispersion forces and are significant in protein structure and recognition. nih.gov

n→π Interactions:* This subtle interaction involves the delocalization of a lone pair of electrons (n) from an oxygen or nitrogen atom to the antibonding orbital (π*) of a nearby carbonyl group or aromatic ring. nih.gov These interactions are prevalent in protein secondary structures and can contribute to the stability of ligand-protein complexes. nih.gov

Hydrophobic Interactions: The non-polar regions of the piperidine and phenyl rings contribute to binding affinity through the hydrophobic effect, where the exclusion of water from the binding site provides a thermodynamic driving force for complex formation.

Molecular dynamics simulations of N-benzylpiperidine carboxamide derivatives within the AChE active site have shown that the ligand's stability is maintained through a combination of these interactions, closely mimicking the binding of approved drugs like donepezil. nih.govresearchgate.net The precise geometry and combination of these non-covalent forces dictate the specificity and affinity of the this compound scaffold for its various biological targets. ucl.ac.uk

Conformational Changes Upon Ligand Binding

The interaction between a ligand and its protein target is a dynamic process that often involves structural rearrangements in both molecules. For sulfonamide-based compounds, including those derived from the this compound scaffold, binding to a target protein can induce significant conformational changes that are crucial for their biological activity. These changes can range from subtle side-chain rearrangements to large-scale repositioning of entire domains. nih.gov

Investigation of Anti-biofilm Mechanisms of this compound Derivatives

Bacterial biofilms present a significant challenge in medicine due to their inherent resistance to conventional antibiotics. Derivatives of this compound have been investigated as potential anti-biofilm agents, primarily targeting the mechanisms that bacteria use to form and maintain these resilient communities.

A primary mechanism of action for many anti-biofilm agents is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. nih.govmdpi.com By interfering with QS signaling pathways, these compounds can prevent the expression of genes necessary for biofilm maturation and virulence factor production. nih.govmdpi.com For instance, certain compounds have been shown to inhibit the LasR, RhlR, and PqsR quorum-sensing systems in Pseudomonas aeruginosa. mdpi.com

Studies on various sulfonamide derivatives have demonstrated their ability to inhibit biofilm formation in pathogenic bacteria like P. aeruginosa and Staphylococcus aureus. nih.govmdpi.com The anti-biofilm activity is often dose-dependent. For example, the phenyloxadiazole sulfoxide (B87167) derivative, compound 5b, was found to reduce P. aeruginosa biofilm formation in a dose-dependent manner, with a 50 μM concentration leading to a significantly shallower biofilm structure. mdpi.com This inhibition is often linked to the down-regulation of QS-controlled virulence factors such as elastase, pyocyanin, and rhamnolipids. mdpi.commdpi.com

The structural features of these derivatives are crucial for their activity. Structure-activity relationship (SAR) analysis has revealed the importance of specific chemical groups. For some compounds, the presence of a dithiocarbamate (B8719985) group enables additional hydrogen bonding with key residues in the target protein, enhancing anti-QS activity. mdpi.com For others, a fluorine-substituted phenyl group and an alkyl chain proved essential for anti-biofilm effects. mdpi.com

Below is a table summarizing the anti-biofilm activity of selected compounds related to the sulfonamide and piperidine scaffolds.

| Compound/Derivative Class | Target Organism | Mechanism of Action | Observed Effect | Reference |

| Phenyloxadiazole Sulfoxide (5b) | P. aeruginosa | Inhibition of LasR-mediated QS | Reduced biofilm formation (height reduced from 35 µm to 14 µm at 50 µM) | mdpi.com |

| Thiazole analogs of nortopsentin (6a-b) | S. aureus | Not specified | BIC50 values of 0.7 to 9.7 µM | nih.gov |

| Cajaninstilbene Acid Derivative (8c) | P. aeruginosa | Inhibition of QS network pathway (lasB-lacZ, pqsA-lacZ) | 49.50 ± 1.35% biofilm inhibition at 50 μM | nih.gov |

| Pyrazole-derived molecule (ABA-4) | P. aeruginosa | Activation of phosphodiesterase, reducing c-di-GMP levels | 90% inhibition of biofilm formation at 25 µM | mdpi.com |

| Phenylurea-dithiocarbamate (ABA-8) | P. aeruginosa | Inhibition of LasR, RhlR, and PqsR QS systems | 36% inhibition of biofilm formation at 15 µM | mdpi.com |

Antioxidant Mechanisms of this compound Hybrid Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Hybrid compounds that combine the this compound scaffold with other pharmacologically active moieties have been explored for their antioxidant potential. The antioxidant mechanism of these compounds typically involves the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.com

Research into novel benzene (B151609) sulfonamide-piperazine hybrid compounds has demonstrated significant antioxidant capacity through various standard assays. nih.gov These assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC), are used to evaluate different aspects of antioxidant activity. nih.gov

The results from these studies indicate that specific structural features of the hybrid molecules are key to their antioxidant power. For example, in a series of six synthesized benzene sulfonamide-piperazine hybrids, compound 4 was identified as having the most potent antioxidant activity, outperforming reference antioxidants in FRAP and CUPRAC assays. nih.gov This suggests that the specific substitutions on the benzene sulfonamide and piperazine (B1678402) rings play a critical role in the compound's ability to reduce oxidizing agents.

The antioxidant mechanisms can be multifaceted. Besides direct radical scavenging, some compounds may act by chelating metal ions that catalyze the formation of ROS. nih.gov The phosphomolybdenum assay is another method used to evaluate the total antioxidant capacity, which measures the reduction of Mo(VI) to Mo(V) by the antioxidant substance. nih.gov

The table below presents the antioxidant activities of a series of benzene sulfonamide-piperazine hybrid compounds.

| Compound | FRAP (IC50, mM) | CUPRAC (IC50, mM) | Phosphomolybdenum (IC50, mM) | Reference |

| Compound 2 | N/A | N/A | N/A | nih.gov |

| Compound 3 | N/A | N/A | N/A | nih.gov |

| Compound 4 | 0.08 | 0.21 | 0.22 | nih.gov |

| Compound 5 | N/A | N/A | N/A | nih.gov |

| N/A: Data not specified in the source. |

Computational and Theoretical Studies on N Phenylpiperidine 3 Sulfonamide

Molecular Docking Simulations of N-Phenylpiperidine-3-sulfonamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations of this compound and its analogs have been employed to elucidate their binding modes within the active sites of various biological targets. These simulations reveal key interactions that stabilize the ligand-protein complex. The N-phenylpiperidine scaffold can be accommodated in hydrophobic pockets, while the sulfonamide group is crucial for forming hydrogen bonds and other polar interactions.

For instance, in studies of similar sulfonamide derivatives, the sulfonamide oxygens are frequently observed to form a network of S=O···HC interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. Additionally, the nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor nih.gov. The piperidine (B6355638) ring itself is often situated within a hydrophobic pocket of the receptor nih.gov. The N-phenyl group can further enhance binding through hydrophobic and π-π stacking interactions with aromatic amino acid side chains nih.gov.

Key interaction hotspots for sulfonamide-based ligands typically involve:

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a prime candidate for forming hydrogen bonds, with the oxygen atoms acting as acceptors and the NH group as a donor.

Hydrophobic Interactions: The phenyl and piperidine rings contribute to favorable hydrophobic interactions with nonpolar residues in the target's binding site.

Table 1: Predicted Interaction Types for this compound with a Generic Protein Target

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Piperidine Ring | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine |

| Sulfonamide (-SO₂NH-) | Hydrogen Bonding, Polar | Serine, Threonine, Asparagine, Glutamine |

Correlation of Docking Scores with Experimental Inhibitory Activities

A critical aspect of molecular docking studies is the correlation of the predicted binding affinity (docking score) with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀). A strong correlation between these values can validate the docking protocol and provide confidence in its predictive power for new, untested compounds.

Docking scores are typically expressed in kcal/mol, with more negative values indicating a higher predicted binding affinity. In studies of various N-substituted sulfonamides, a general trend is observed where compounds with lower (more negative) docking scores exhibit lower IC₅₀ values (higher potency) nih.govresearchgate.netunar.ac.idnih.gov. For example, a study on novel sulfonamide derivatives showed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (-5.25 kcal/mol) nih.gov.

The correlation between docking scores and IC₅₀ values is not always perfectly linear due to factors such as solvent effects, protein flexibility, and the entropic component of binding, which are not always fully accounted for in all docking algorithms. However, molecular docking remains a valuable tool for prioritizing compounds for synthesis and experimental testing.

Table 2: Hypothetical Docking Scores and Experimental Activities of this compound Analogs

| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Analog 1 | -8.5 | 5.2 |

| Analog 2 | -7.9 | 12.8 |

| Analog 3 | -7.2 | 35.1 |

| Analog 4 | -6.5 | 89.4 |

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on this compound and related molecules provide fundamental insights into their geometry, electronic properties, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity nih.gov.

For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic rings and the sulfonamide group, while the LUMO is typically distributed over the entire molecule or concentrated on specific electron-withdrawing groups nih.gov. This distribution of frontier orbitals helps in understanding the charge transfer interactions within the molecule.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Table 3: Calculated DFT Parameters for a Representative Sulfonamide Compound

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.78 |

| E_LUMO | -1.25 |

| Energy Gap (ΔE) | 5.53 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.765 |

| Chemical Potential (μ) | -4.015 |

| Electrophilicity Index (ω) | 2.91 |

Vibrational Analysis (IR Spectroscopy Simulation)

Vibrational analysis using DFT calculations can predict the infrared (IR) spectrum of a molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR spectra to confirm the molecular structure and assign the observed absorption bands to specific vibrational modes.

For a molecule like this compound, the simulated IR spectrum would show characteristic peaks for the functional groups present:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2850-3100 cm⁻¹ range.

S=O Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to be strong and appear in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-N Stretching: Vibrations associated with the C-N bonds of the piperidine ring and the phenyl-nitrogen bond would appear in the fingerprint region (below 1500 cm⁻¹).

DFT calculations on piperidine and its derivatives have shown good agreement between theoretical and experimental vibrational spectra, aiding in the detailed assignment of vibrational modes researchgate.net.

Table 4: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Sulfonamide) | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| S=O Asymmetric Stretch | 1320 - 1360 |

| S=O Symmetric Stretch | 1150 - 1190 |

| C-N Stretch | 1200 - 1300 |

Electronic Transitions and UV-Vis Spectroscopy Simulation

Time-dependent DFT (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be primarily of the π → π* and n → π* types, associated with the phenyl ring and the sulfonamide group. The phenyl group acts as a chromophore, and its electronic transitions are influenced by the piperidine and sulfonamide substituents. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions between molecular orbitals. For example, a transition from the HOMO to the LUMO is often the lowest energy transition and corresponds to the longest wavelength absorption band. The NIST Chemistry WebBook provides experimental UV/Visible spectral data for N-phenylpiperidine, which can serve as a reference for the chromophoric part of the target molecule nist.gov.

Table 5: Simulated UV-Vis Absorption Data for a Phenyl-Substituted Amide

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 250 | 0.32 | HOMO-1 → LUMO |

| S₀ → S₃ | 220 | 0.08 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comtemple.edu This technique provides detailed information on the conformational flexibility and binding dynamics of a molecule like this compound when it interacts with a biological target, such as a protein or enzyme. mdpi.com

The fundamental principle of MD simulations is to solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the particles in the system vary with time. temple.edu From this trajectory, various structural, dynamical, and thermodynamical properties can be derived. mdpi.com

Conformational Analysis: The N-phenylpiperidine ring system is not planar and can adopt several low-energy conformations, often referred to as "chair," "boat," and "twist-boat" forms. The specific conformation can significantly influence the molecule's ability to bind to a target. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. longdom.org By simulating the molecule in an explicit solvent like water, researchers can observe how the molecule behaves in a more biologically relevant environment and understand its dynamic behavior. longdom.org

Binding Dynamics: When a ligand binds to a protein, the process is not static. Both the ligand and the protein are flexible and undergo conformational changes. MD simulations can model the entire binding process, revealing the key interactions that stabilize the ligand-protein complex. For instance, simulations can track the formation and breaking of hydrogen bonds between the sulfonamide group of the molecule and amino acid residues in the binding site of a target protein. nih.gov In a study on newly designed sulfonamide derivatives as BRD4 inhibitors, MD simulations were used to confirm the stability of the ligand-protein complex over the simulation trajectory, providing support for the molecular docking results. nih.gov This analysis can reveal crucial conformational differences and provide insights for designing more potent inhibitors. mdpi.com

By calculating the binding free energy, often using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), MD simulations can provide a quantitative estimate of the binding affinity. nih.gov These calculations help in ranking different derivatives and prioritizing them for synthesis and experimental validation.

| Simulation Aspect | Information Gained from MD Simulations | Relevance to this compound |

| Conformational Flexibility | Identifies stable 3D structures and transitions between them. | Determines the preferred shape of the piperidine ring and the orientation of the phenyl and sulfonamide groups. |

| Solvent Interaction | Analyzes how water molecules interact with and influence the compound's structure. | Provides a realistic view of the molecule's behavior in a biological medium. |

| Binding Pathway | Elucidates the step-by-step process of the molecule entering a protein's active site. | Reveals the initial interactions that guide the molecule to its binding pocket. |

| Complex Stability | Assesses the stability of the ligand-protein complex over time. nih.gov | Confirms whether the predicted binding mode is maintained, indicating a stable interaction. nih.gov |

| Interaction Analysis | Details specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | Identifies key amino acid residues responsible for binding affinity and selectivity. |

| Binding Free Energy | Quantifies the strength of the interaction between the molecule and its target. nih.gov | Allows for the comparison of binding affinities among different derivatives to predict potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org For derivatives of this compound, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. jocpr.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. longdom.org Finally, a statistical method is used to build a mathematical equation that correlates the descriptors with the biological activity. ijpsr.com

In the context of sulfonamide and piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly useful. nih.govnih.gov These methods go beyond 2D descriptors and consider the 3D structure of the molecules.

CoMFA: Calculates the steric and electrostatic interaction energies between the molecules in the dataset and a probe atom placed on a 3D grid.

CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a study on sulfonamide derivatives as BRD4 inhibitors used CoMFA and CoMSIA contour plots to guide the design of new compounds, suggesting that bulkier substituents on the pyridinone ring and hydrophobic groups on the phenyl ring would enhance interactions with the target. nih.gov Similarly, a 3D-QSAR study on piperidinylaminomethyl aryl sulfonamides identified the importance of two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring for biological activity. jscimedcentral.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. jocpr.com Key statistical parameters include:

q² or Q² (cross-validated correlation coefficient): Measures the internal predictive ability of the model. A value greater than 0.5 is generally considered good.

R² (coefficient of determination): Measures the goodness of fit for the training set data. A value closer to 1.0 indicates a better fit.

RMSE (Root Mean Squared Error): Indicates the average deviation between predicted and experimental values.

| QSAR Model Parameter | Description | Example Value from a Piperidinyl Sulfonamide Study jscimedcentral.com |

| Q² (Cross-validated R²) | An indicator of the model's internal predictive power, determined by systematically leaving out samples during model construction. | 0.67 |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | 0.98 |

| RMSE (Root-Mean-Squared Error) | The standard deviation of the residuals (prediction errors), indicating the spread of these errors. | 0.38 |

| Pearson-R | Measures the linear correlation between the experimental and predicted activities for the test set. | 0.83 |

In Silico Prediction of Potential Biological Activities (Beyond Specific Targets)

While the previously discussed methods often focus on a specific biological target, in silico (computer-based) approaches can also be used to predict a wide range of potential biological activities and properties for a compound like this compound without a predefined target. scienceopen.com These methods leverage the vast amount of existing biological and chemical data to identify potential new uses for a molecule.

One common approach is ligand-based target prediction . This method operates on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. scienceopen.com The structure of this compound can be compared against large databases of compounds with known biological activities. If the compound is structurally similar to known kinase inhibitors, for example, the model will predict that it may also have kinase inhibitor activity. nih.govresearchgate.net

Another powerful technique involves the use of machine learning and artificial neural networks. researchgate.net These models are trained on large datasets of compounds and their associated biological activities. Once trained, the model can predict the probability that a new molecule, such as this compound, will be active against a panel of different biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov

Beyond predicting specific molecular targets, in silico tools can also predict broader pharmacological effects and assess the "drug-likeness" of a compound. This includes the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com For example, computational models can predict:

Oral bioavailability: Whether the compound is likely to be well-absorbed when taken orally. scienceopen.com

Blood-brain barrier permeability: Whether the compound can cross into the brain, which is relevant for neurological targets. mdpi.com

Interaction with metabolic enzymes: Whether the compound is likely to be an inhibitor or substrate of key drug-metabolizing enzymes like cytochrome P450s. mdpi.com

Potential toxicity: Early prediction of potential toxic liabilities, such as cardiotoxicity or mutagenicity.

These predictions are invaluable in the early stages of drug discovery, as they help to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity issues. researchgate.net A computational workflow can be employed to screen novel compounds for their activities, drug-likeness, and potential targets even before they are synthesized, making the drug discovery process more efficient and cost-effective. scienceopen.com

| Type of In Silico Prediction | Predicted Property | Example Application for this compound |

| Target Prediction | Potential interacting proteins (e.g., kinases, GPCRs, enzymes). researchgate.net | Identifies potential therapeutic areas beyond its primary design objective. |

| Pharmacological Effect | Broader biological outcomes (e.g., anti-inflammatory, anti-cancer). | Suggests new disease indications for which the compound could be tested. |

| ADME Properties | Absorption, Distribution, Metabolism, Excretion. mdpi.com | Predicts its likely behavior in the body, such as oral absorption and half-life. |

| Toxicity Prediction | Potential for adverse effects (e.g., hepatotoxicity, cardiotoxicity). | Provides an early warning for potential safety issues. |

| Physicochemical Properties | Solubility, Lipophilicity (logP), Molecular Weight. | Assesses its "drug-likeness" and suitability for formulation. |

Biological Activity Spectrum of N Phenylpiperidine 3 Sulfonamide and Its Analogues Non Clinical Focus

Antibacterial Activity and Spectrum of Action

Sulfonamides, as a class, are synthetic antimicrobial agents that act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria. openaccesspub.orgijpsjournal.com This interference with folic acid production, which is essential for bacterial DNA synthesis, results in a bacteriostatic effect, inhibiting bacterial growth and replication. ijpsjournal.com

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of N-phenylpiperidine-3-sulfonamide have shown promise as broad-spectrum antibacterial agents. nih.gov They are effective against both Gram-positive and certain Gram-negative bacteria. nih.gov Studies have demonstrated the efficacy of sulfonamides against microorganisms such as Staphylococcus aureus, Escherichia coli, Klebsiella, Salmonella, and Enterobacter species. ijpsjournal.comnih.gov

A study on novel sulfonyl piperidine (B6355638) carboxamide derivatives, synthesized from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, revealed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. asianpubs.orgresearchgate.net Similarly, a series of novel sulfonamide derivatives containing a piperidine moiety displayed excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov For instance, compound C4 from this series exhibited an outstanding inhibitory effect on Xoo with an EC50 value of 2.02 µg/mL. nih.gov

The following table summarizes the in vitro antibacterial activities of selected sulfonamide derivatives containing a piperidine moiety against plant pathogens:

Table 1: In Vitro Antibacterial Activities of Selected Sulfonamide Derivatives| Compound | EC50 (µg/mL) against Xoo | EC50 (µg/mL) against Xac |

|---|---|---|

| A10 (2-CF3) | 2.65 | - |

| A8 (3-Br) | - | 4.74 |

| C4 | 2.02 | - |

| Bismerthiazol (Control) | 42.38 | 110.54 |

| Thiodiazole Copper (Control) | 64.50 | 121.40 |

Data sourced from a study on novel sulfonamide derivatives for managing plant bacterial diseases. nih.gov

Studies on Bacterial Resistance Mechanisms to Sulfonamides

Bacterial resistance to sulfonamides is a significant challenge. nih.gov Resistance can arise from two primary mechanisms: mutations in the folP gene, which encodes for the target enzyme dihydropteroate (B1496061) synthase (DHPS), or the acquisition of foreign sul genes that code for sulfa-insensitive DHPS variants. nih.gov These resistant enzymes have a lower affinity for sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug. nih.gov

Research has shown that the Phe sidechain at a specific position in Sul1, Sul2, and Sul3 enzymes is crucial for conferring broad sulfonamide resistance. nih.gov The overuse of antimicrobial medications is a major contributor to the development of resistance. nih.gov

Anticancer and Anti-Proliferative Research

The sulfonamide scaffold is a key feature in a variety of anticancer agents. researchgate.nettandfonline.com These compounds can inhibit the growth of cancer cells, trigger apoptosis (programmed cell death), and disrupt the cell cycle. mdpi.com

Effects on Cancer Cell Lines and Selective Inhibition

This compound analogues have demonstrated significant anti-proliferative effects against various cancer cell lines. For example, a series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were tested against 60 cell lines from nine different cancer types, with compound 11c showing the highest percentage of inhibition. nih.gov Another study on quinoline-5-sulfonamide (B3425427) derivatives found that compounds with a free 8-phenolic group were most effective against melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines. mdpi.com

Interestingly, some piperidine derivatives have shown selective cytotoxicity, being more effective against neoplastic cells than non-neoplastic ones. nih.gov For instance, the piperidine nitroxide TEMPOL was found to be significantly more effective at inhibiting the growth of neoplastic cell lines compared to nonneoplastic lines. nih.gov Furthermore, research on arylpiperazine derivatives has highlighted their potential as scaffolds for developing anticancer agents that can selectively target tumor cells. mdpi.comunina.it

The table below presents the in vitro antiproliferative activity of selected 8-(hydroxyl)quinoline-5-sulfonamides:

Table 2: In Vitro Antiproliferative Activity (IC50 [µM]) of Selected Quinoline-5-Sulfonamides| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) |

|---|---|---|---|

| 3c | Excellent efficacy | Excellent efficacy | Excellent efficacy |

| Cisplatin (Control) | Comparable to 3c | Comparable to 3c | Comparable to 3c |

| Doxorubicin (Control) | Comparable to 3c | Comparable to 3c | Comparable to 3c |

Data from a study on the anticancer activities of quinoline-5-sulfonamides. mdpi.com

Role in Inducing Apoptosis Pathways

A key mechanism of the anticancer activity of this compound analogues is the induction of apoptosis. nih.gov Apoptosis can be triggered through both the extrinsic and intrinsic pathways. nih.gov Sulfonamide derivatives have been shown to induce apoptosis by affecting various molecular targets. For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was found to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells, associated with increased activity of caspases-8 and -9. nih.gov

Furthermore, some sulfonamides exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division. researchgate.net Studies on the piperidine nitroxide TEMPOL indicated that it induces apoptosis, as suggested by the pattern of DNA fragmentation in treated cells. nih.gov Research on quinoline-5-sulfonamides also pointed towards apoptosis induction through changes in the expression of BCL-2 and BAX genes, shifting the ratio in favor of the pro-apoptotic BAX. mdpi.com

Anti-inflammatory Properties and Mechanisms

Certain sulfonamide derivatives exhibit significant anti-inflammatory properties. nih.govacs.org The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. nih.gov Some sulfonamide derivatives, such as celecoxib, function as selective COX-2 inhibitors. openaccesspub.org

Sulfanilamide-related drugs like dapsone (B1669823) and nimesulide (B1678887) have been found to reduce the availability of hypochlorous acid (HOCl) produced by activated neutrophils. portlandpress.com This action helps to protect α1-antitrypsin, an inhibitor of neutrophil elastase, from inactivation, thereby controlling the tissue-damaging effects of neutrophils during inflammation. portlandpress.com

In a murine model of pulmonary inflammation, a tetrafluorophthalimide (B2386555) derivative of phenyl sulfonamide, LASSBio-1439 (2e), demonstrated a significant anti-inflammatory profile. mdpi.com This effect is partly attributed to its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α). mdpi.com Similarly, N-phenyl piperazine (B1678402) derivatives have shown dose-dependent anti-inflammatory responses, with some compounds exhibiting efficacy comparable to or even surpassing standard controls at certain concentrations. biomedpharmajournal.org

The following table shows the anti-inflammatory effect of selected N-phenyl piperazine derivatives:

Table 3: Anti-inflammatory Effect of N-Phenyl Piperazine Derivatives| Compound | Concentration (µg/mL) | % Anti-inflammatory Effect |

|---|---|---|

| P6 | 100 | Surpassed standard control |

| P7 | Multiple concentrations | Highest potential |

| P22 | 500 | 85-90% |

| All Compounds | 500 | 85-90% |

Data from a study on the anti-inflammatory properties of N-phenyl piperazine derivatives. biomedpharmajournal.org

Modulation of Inflammatory Pathways

Analogues of this compound have been explored for their potential to modulate inflammatory pathways. Research in this area has often focused on the independent or combined contributions of the piperidine and sulfonamide moieties to the anti-inflammatory effects.

Piperidine-containing compounds have demonstrated notable anti-inflammatory properties. For instance, a study on piperidine-2,4,6-trione and oxazine-2,4-dione derivatives revealed that the introduction of a cyclohexyl and allyl radicals can impart anti-inflammatory and immunosuppressive activity. nih.gov Specifically, the N-cyclohexylcarboxamide substituent was found to decrease general toxicity while increasing anti-inflammatory activity in various tests. nih.gov Another class of piperidine derivatives, piperlotines, which are α,β-unsaturated amides, have also been investigated. In in vivo acute inflammation models, certain piperlotine derivatives exhibited significant anti-inflammatory effects. scielo.org.mx For example, a trifluoromethyl derivative showed anti-inflammatory activity comparable to or higher than the commercial anti-inflammatory drug indomethacin (B1671933) in both carrageenan-induced and TPA-induced inflammation models in mice. scielo.org.mx

Sulfonamide-containing structures have also been a focus of anti-inflammatory research. A study on sulfonamide-containing diaryl pyrazoles identified compounds with promising selectivity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. ycmou.ac.in One particular compound displayed reasonable COX-2 inhibition and a good selectivity index when compared to celecoxib. ycmou.ac.in In vivo studies showed this compound to have a significant reduction in inflammation. ycmou.ac.in

Table 1: Anti-inflammatory Activity of Selected Piperidine and Sulfonamide Analogues

| Compound Class | Specific Analogue/Derivative | Key Findings | Reference |

|---|---|---|---|

| Piperidine-2,4,6-triones | N-cyclohexylcarboxamide derivative | Increased anti-inflammatory activity | nih.gov |

| Piperlotines | Trifluoromethyl derivative | Comparable or higher activity than indomethacin in mice models | scielo.org.mx |

| Sulfonamide-containing diaryl pyrazoles | Phenyl analog (10c), 2-thienyl analog (10d), 3-pyridyl analog (10i) | Showed anti-inflammatory activity, with one compound (10b) demonstrating significant COX-2 inhibition. | ycmou.ac.in |

Antioxidant Activity Investigations

The antioxidant potential of compounds structurally related to this compound has been a subject of scientific inquiry. The piperidine scaffold is considered a valuable starting point for developing potent antioxidant agents due to the ease of introducing various substituents on the ring. scispace.com

Several classes of piperidine derivatives have been evaluated for their antioxidant properties. These include naturally occurring piperidines, unsaturated piperidines, N-substituted piperidines, piperamides, piperanols, piperidine oximes, and hydrazides. scispace.comresearchgate.net For example, piperidin-4-one oxime esters derived from vanillin (B372448) have shown better antioxidant activity compared to the standard butylated hydroxy anisole (B1667542) (BHA). ajchem-a.com Furthermore, N-substituted piperidine-3-carbohydrazide-hydrazones have been synthesized and evaluated for their antioxidant capacity, with some compounds showing significant scavenger activity against reactive oxygen species (ROS). nih.gov In one study, a series of alkyl piperidines were screened, and a derivative with a fluoro group at the para position of a phenyl ring showed good antioxidant activity. researchgate.net

The combination of a piperidine ring with a sulfonamide moiety has also been explored. Piperidine-coupled sulfonamide derivatives have been synthesized and evaluated, with some showing notable antioxidant effects. researchgate.net The presence of a hydroxyl group on the piperidine ring has been suggested to have a synergistic influence on the antioxidant properties of some analogues. ajchem-a.com

Table 2: Antioxidant Activity of Various Piperidine Analogues

| Compound Class | Specific Analogue/Derivative | Assay/Key Findings | Reference |

|---|---|---|---|